
sigma1 Receptor/mu Opioid receptor modulator 1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The O1 receptor, also known as the forkhead box protein O1 (FOXO1), is a transcription factor that plays a crucial role in various cellular processes, including metabolism, cell cycle regulation, and apoptosis. It is part of the forkhead family of transcription factors, characterized by a distinct forkhead domain. FOXO1 is primarily regulated through phosphorylation, which affects its transcriptional activity and localization within the cell .
Métodos De Preparación
The preparation of the O1 receptor involves recombinant DNA technology. The gene encoding FOXO1 is cloned into an expression vector, which is then introduced into a suitable host cell, such as Escherichia coli or mammalian cells. The host cells are cultured under specific conditions to express the FOXO1 protein, which is subsequently purified using techniques like affinity chromatography .
Análisis De Reacciones Químicas
FOXO1 undergoes several post-translational modifications, including phosphorylation, acetylation, and ubiquitination. These modifications regulate its activity and stability. For instance, phosphorylation by protein kinase B (Akt) leads to the translocation of FOXO1 from the nucleus to the cytoplasm, thereby inhibiting its transcriptional activity . Common reagents used in these reactions include adenosine triphosphate (ATP) for phosphorylation and acetyl-coenzyme A for acetylation.
Aplicaciones Científicas De Investigación
FOXO1 has numerous applications in scientific research:
Chemistry: FOXO1 is studied for its role in oxidative stress response and redox regulation.
Biology: It is crucial in understanding cell cycle regulation, apoptosis, and differentiation.
Medicine: FOXO1 is a target for therapeutic interventions in diseases like diabetes, cancer, and cardiovascular diseases.
Industry: FOXO1 is used in the development of drugs targeting metabolic and age-related diseases.
Mecanismo De Acción
FOXO1 exerts its effects by binding to specific DNA sequences known as insulin response elements (IREs) in the promoter regions of target genes. In its unphosphorylated state, FOXO1 is localized in the nucleus, where it activates the transcription of genes involved in gluconeogenesis, apoptosis, and cell cycle arrest. Phosphorylation by Akt leads to its exclusion from the nucleus, thereby inhibiting its transcriptional activity .
Comparación Con Compuestos Similares
FOXO1 is part of the forkhead box O (FOXO) family, which includes other transcription factors like FOXO3, FOXO4, and FOXO6. These proteins share similar DNA-binding domains but have distinct roles and regulatory mechanisms. For example, FOXO3 is primarily involved in the regulation of oxidative stress and longevity, while FOXO4 is implicated in cell cycle regulation and apoptosis . The unique aspect of FOXO1 is its central role in metabolic regulation and its direct involvement in insulin signaling pathways .
Propiedades
Fórmula molecular |
C24H31FN2O2 |
|---|---|
Peso molecular |
398.5 g/mol |
Nombre IUPAC |
N-[2-[4-[(4-fluorophenyl)methyl]piperidin-1-yl]ethyl]-N-(4-methoxyphenyl)propanamide |
InChI |
InChI=1S/C24H31FN2O2/c1-3-24(28)27(22-8-10-23(29-2)11-9-22)17-16-26-14-12-20(13-15-26)18-19-4-6-21(25)7-5-19/h4-11,20H,3,12-18H2,1-2H3 |
Clave InChI |
QJJOFHXMRIILNX-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)N(CCN1CCC(CC1)CC2=CC=C(C=C2)F)C3=CC=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-3-[4-[(Z)-1-(4-boronophenyl)-2-phenylbut-1-enyl]phenyl]prop-2-enoic acid](/img/structure/B12407669.png)
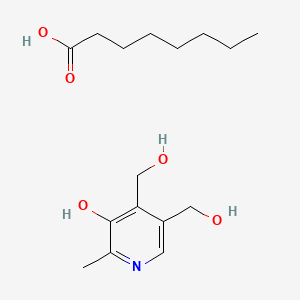
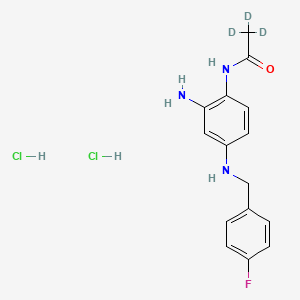
![N-cycloheptyl-2-[(5-fluoro-4-oxo-3H-quinazolin-2-yl)sulfanyl]acetamide](/img/structure/B12407689.png)
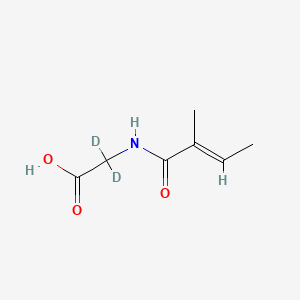
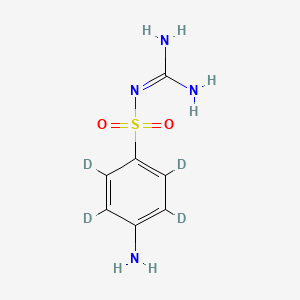
![2-[(E,3Z)-3-[3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)indol-2-ylidene]prop-1-enyl]-3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]indol-1-ium-5-sulfonate](/img/structure/B12407704.png)

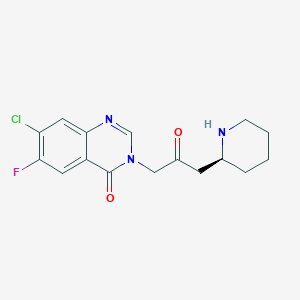
![[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-1,1,2,3,3-pentadeuterio-2-hydroxypropyl] nonadecanoate](/img/structure/B12407718.png)
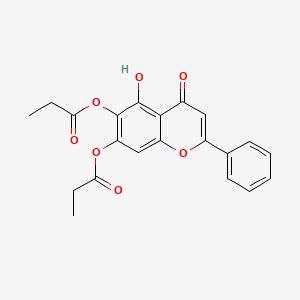

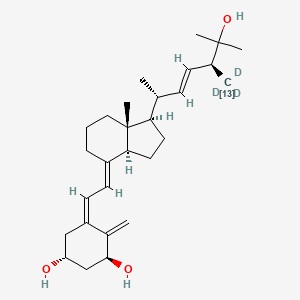
![1-hydroxy-1-[[(5'S)-5'-hydroxy-2',5',7'-trimethyl-4'-oxospiro[cyclopropane-1,6'-indene]-1'-yl]methyl]urea](/img/structure/B12407739.png)
